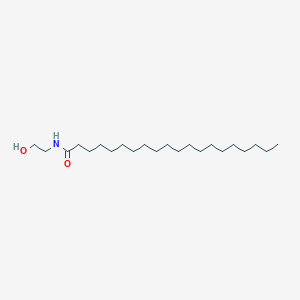

eicosanoyl-EA

Description

Historical Context of Endocannabinoid Discovery

The journey to understanding the endocannabinoid system (ECS) is a story that unfolds over decades, beginning long before the system itself was conceptualized. The use of the Cannabis sativa plant for medicinal and religious purposes dates back thousands of years, with the earliest written records from China around 2,700 B.C. ilae.orgnih.gov Despite its long history of use for pain relief, gastrointestinal issues, and insomnia, the scientific exploration of its active components began much more recently. ilae.org

A pivotal moment came in 1964 when Israeli scientist Raphael Mechoulam and his colleague Gaoni successfully isolated and determined the structure of Δ⁹-tetrahydrocannabinol (THC), the primary psychoactive compound in cannabis. nih.govnih.gov This breakthrough was crucial as it provided a specific molecule for researchers to study, paving the way for understanding its mechanism of action. nih.gov For years, however, the reason for its profound effects on the body remained a mystery. cannpal.com

The next major leap forward occurred in the late 1980s. In 1988, researchers led by Allyn Howlett provided solid evidence for specific cannabinoid binding sites in the brain, using a radiolabeled synthetic cannabinoid. ilae.org This led to the cloning of the first cannabinoid receptor, CB1, in 1990. ilae.orgcannabisdoctorstasmania.com.au The CB1 receptor was found to be one of the most abundant G-protein-coupled receptors in the central nervous system. ilae.org This discovery was followed in 1993 by the cloning of a second cannabinoid receptor, CB2, which is predominantly found in the immune system and peripheral tissues. ilae.orgcannabisdoctorstasmania.com.au

The confirmation of specific receptors naturally raised a critical question: why would the body have receptors for a compound from a plant? cannpal.com This led scientists, including Raphael Mechoulam's team, to hypothesize that the body must produce its own endogenous ligands for these receptors. cannpal.com Their search culminated in 1992 with the isolation of the first known endocannabinoid from the porcine brain. ilae.orgd-nb.info This molecule, an N-acylethanolamine, was named anandamide (B1667382) (from the Sanskrit word "ananda," meaning bliss or supreme joy), a nod to its potential mood-altering effects. nih.govcannpal.com Chemically identified as arachidonoyl ethanolamide (AEA), it was found to be an endogenous ligand for the CB1 receptor. pnas.orglipidmaps.org Shortly after, in 1995, a second major endocannabinoid, 2-arachidonoylglycerol (B1664049) (2-AG), was discovered. cannpal.comcannabisdoctorstasmania.com.au These discoveries laid the foundational pillars for the formal recognition of a widespread, endogenous signaling system: the endocannabinoid system. cannpal.com

| Year | Discovery | Key Researchers/Institutions |

| 1964 | Isolation and structural elucidation of Δ⁹-tetrahydrocannabinol (THC). nih.gov | Raphael Mechoulam and Gaoni. nih.gov |

| 1988 | Identification of high-affinity cannabinoid binding sites (receptors) in the rat brain. ilae.org | Allyn Howlett's research group. ilae.org |

| 1990 | Cloning of the cannabinoid 1 (CB1) receptor. ilae.org | Lisa Matsuda at the National Institute of Mental Health (NIMH). cannpal.com |

| 1992 | Isolation and identification of the first endocannabinoid, anandamide (arachidonoyl ethanolamide). ilae.orgcannabisdoctorstasmania.com.au | Raphael Mechoulam's research group. ilae.org |

| 1993 | Cloning of the cannabinoid 2 (CB2) receptor. ilae.orgcannabisdoctorstasmania.com.au | Sean Munro's laboratory. ilae.org |

| 1995 | Discovery of the second major endocannabinoid, 2-arachidonoylglycerol (2-AG). cannpal.comcannabisdoctorstasmania.com.au | Raphael Mechoulam's research group. cannpal.com |

Conceptual Framework of the Endocannabinoid System (ECS)

The endocannabinoid system (ECS) is a complex and widespread biological signaling system that plays a crucial role in maintaining cellular and physiological homeostasis. iowa.govresearchgate.net It is a neuromodulatory system that influences a vast array of bodily functions, including mood, appetite, pain sensation, memory, immune response, and energy balance. wikipedia.orgmdpi.com The discovery of the ECS provided a conceptual framework for understanding how cannabinoids exert their effects and revealed a new layer of intercellular communication. nih.gov

The ECS is fundamentally composed of three core components:

Endocannabinoids: These are the endogenous ligands for cannabinoid receptors, meaning they are produced naturally by the body. healthline.com Unlike classical neurotransmitters that are synthesized and stored in vesicles, endocannabinoids are lipid-based signaling molecules that are synthesized "on-demand" from membrane lipid precursors when and where they are needed. ilae.orgiowa.gov They are typically released from postsynaptic neurons and travel backward across the synapse to act on presynaptic receptors, a process known as retrograde signaling. cannabisdoctorstasmania.com.aulibretexts.org This allows them to modulate the release of other neurotransmitters like dopamine (B1211576) and serotonin. ilae.org The two best-studied endocannabinoids are anandamide (AEA) and 2-arachidonoylglycerol (2-AG). nih.gov

Cannabinoid Receptors: These are proteins located on the surface of cells that receive signals from endocannabinoids. healthline.com The two primary cannabinoid receptors are CB1 and CB2, both of which are G-protein-coupled receptors (GPCRs). libretexts.orgnih.gov

CB1 receptors are one of the most abundant GPCRs in the brain and central nervous system, particularly in regions associated with cognitive processes, memory, motor control, and pain perception. ilae.orgnih.gov They are also found in peripheral organs and tissues. wikipedia.org

CB2 receptors are primarily expressed in cells of the immune system, such as spleen and tonsils, and are involved in modulating inflammation and immune responses. ilae.orghealthline.commdpi.com The ECS is sometimes referred to as the "expanded endocannabinoid system" or "endocannabinoidome" because research has shown that endocannabinoids also interact with other receptors, including transient receptor potential (TRP) channels and peroxisome proliferator-activated receptors (PPARs). wikipedia.orgnih.gov

Enzymes: This enzymatic machinery is responsible for the synthesis and degradation of endocannabinoids, ensuring their signals are tightly controlled and transient. healthline.comnih.gov Key enzymes include:

Synthesizing enzymes , such as N-acyl-phosphatidylethanolamine-hydrolysing phospholipase D (NAPE-PLD) for anandamide and diacylglycerol lipase (B570770) (DAGL) for 2-AG, which are activated on demand. researchgate.net

Degrading enzymes , which break down endocannabinoids once they have fulfilled their function. healthline.com The primary enzyme for degrading anandamide is fatty acid amide hydrolase (FAAH). healthline.comnih.gov Monoacylglycerol lipase (MAGL) is the main enzyme responsible for breaking down 2-AG. d-nb.infohealthline.com

Together, these components form a sophisticated system that regulates synaptic strength and maintains balance across numerous physiological processes. nih.gov

Structure

2D Structure

Properties

IUPAC Name |

N-(2-hydroxyethyl)icosanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H45NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22(25)23-20-21-24/h24H,2-21H2,1H3,(H,23,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUJVQJHODMISJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCC(=O)NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H45NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10396406 | |

| Record name | N-(2-hydroxyethyl)icosanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10396406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

355.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94421-69-9 | |

| Record name | N-(2-Hydroxyethyl)eicosanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=94421-69-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(2-hydroxyethyl)icosanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10396406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biosynthesis and Metabolic Regulation of Arachidoyl Ethanolamide

Precursor Pathways of N-arachidonoyl Phosphatidylethanolamine (B1630911) (NAPE) Synthesis

The primary precursor for anandamide (B1667382) is N-arachidonoyl phosphatidylethanolamine (NAPE), a unique phospholipid characterized by three acyl chains. mdpi.com The synthesis of NAPE is the initial and often rate-limiting step in the production of anandamide. This process involves the transfer of an arachidonic acid molecule to a phosphatidylethanolamine (PE) headgroup. researchgate.netresearchgate.net Research has confirmed the presence of both NAPE and anandamide in rat brain tissue, suggesting a coupled relationship between NAPE biosynthesis and anandamide formation. nih.govresearchgate.net

The formation of NAPE is catalyzed by a class of enzymes known as N-acyltransferases (NATs). researchgate.netresearchgate.net These enzymes facilitate the transfer of an acyl group, specifically an arachidonoyl group in the case of anandamide synthesis, from the sn-1 position of a donor phospholipid, such as phosphatidylcholine (PC), to the primary amine of phosphatidylethanolamine (PE). mdpi.comresearchgate.netresearchgate.net

Several types of NATs have been identified, primarily distinguished by their dependency on calcium ions:

Ca²⁺-dependent N-acyltransferase (NAT) : This is a key enzyme in the biosynthesis of NAPE. researchgate.netnih.gov Its activity is stimulated by elevated intracellular calcium levels, which can occur during neural activity, tightly coupling neurotransmission to anandamide production. nih.govresearchgate.netnih.gov This enzyme has been biochemically identified in microsomal preparations of the brain and testis. nih.govnih.gov The ε isoform of cytosolic phospholipase A₂ (cPLA₂ε) has been identified as a Ca²⁺-dependent N-acyltransferase. mdpi.commdpi.com

Ca²⁺-independent N-acyltransferase (iNAT) : In addition to the calcium-dependent pathway, a calcium-independent counterpart exists. mdpi.comfrontiersin.org Phospholipase A and acyltransferase (PLAAT) enzymes have been identified as Ca²⁺-independent N-acyltransferases. mdpi.com While iNAT can generate the anandamide precursor in vitro, its precise physiological role in anandamide biosynthesis is still under investigation. researchgate.net

The distribution of NAT activity varies within the brain, with the highest levels found in the brainstem and lower levels in areas like the thalamus and hypothalamus. nih.govresearchgate.netnih.gov

Enzymatic Synthesis Pathways of Arachidoyl Ethanolamide

Once NAPE is synthesized, anandamide can be generated through several enzymatic pathways. These pathways can be cell- and tissue-dependent, allowing for nuanced regulation of anandamide levels. researchgate.net While the direct, one-step conversion by NAPE-PLD was the first to be characterized, subsequent research has revealed multiple, parallel pathways for anandamide synthesis. mdpi.comnih.gov

The most direct and well-characterized pathway for anandamide synthesis involves the enzyme N-acylphosphatidylethanolamine-hydrolyzing phospholipase D (NAPE-PLD). mdpi.comresearchgate.net This enzyme, a member of the metallo-β-lactamase family, catalyzes the hydrolysis of NAPE to directly release anandamide and phosphatidic acid. mdpi.comresearchgate.netuniprot.orgmybiosource.com NAPE-PLD is an integral membrane protein that was first purified from rat heart and is highly conserved from rodents to humans. researchgate.netwikipedia.org It cleaves the terminal phosphodiester bond of various NAPEs, playing a significant role in generating long-chain saturated and monounsaturated N-acylethanolamines (NAEs). uniprot.orguniprot.org Though central to NAE biosynthesis, studies on NAPE-PLD knockout mice have yielded conflicting results regarding its necessity for anandamide formation, suggesting that alternative pathways play a significant compensatory role. wikipedia.orgnih.gov

A significant alternative route for anandamide synthesis involves the action of Phospholipase C (PLC). pnas.orgpnas.org In this two-step process, PLC first cleaves NAPE to produce an intermediate called phosphoanandamide (pAEA). nih.govpnas.orgpnas.org Subsequently, this phosphorylated intermediate is dephosphorylated by various phosphatases to yield anandamide. pnas.orgpnas.orgresearchgate.net

Key phosphatases implicated in this pathway include:

Protein Tyrosine Phosphatase Non-receptor Type 22 (PTPN22) : Originally identified as a protein tyrosine phosphatase, PTPN22 has been shown to dephosphorylate pAEA to form anandamide. pnas.orgpnas.orgmdpi.compnas.org

SH2-containing inositol-5-phosphatase (SHIP1) : This phosphatase also participates in the conversion of pAEA to anandamide. nih.govnih.gov

This pathway is particularly prominent in macrophages, where endotoxin-induced synthesis of anandamide occurs exclusively via this PLC/phosphatase route. nih.govpnas.org In these cells, the pathway is upregulated by lipopolysaccharide (LPS), while the NAPE-PLD pathway is concurrently down-regulated. pnas.orgpnas.org

Evidence points to additional, multi-step pathways for anandamide production from NAPE, often referred to as NAPE-PLD-independent routes. mdpi.comresearchgate.net These pathways involve the formation of different intermediates through the action of various hydrolases.

One such pathway proceeds through the following steps:

Formation of lyso-NAPE : An enzyme with phospholipase A₂ (PLA₂) activity, such as α/β-hydrolase 4 (ABHD4) or a secreted phospholipase A₂ (sPLA₂), removes an acyl chain from NAPE to form N-acyl-lysophosphatidylethanolamine (lyso-NAPE). researchgate.netmdpi.comnih.govresearchgate.net

Conversion to anandamide : The lyso-NAPE intermediate can then be acted upon by other enzymes. One route involves the ABHD4-catalyzed formation of glycerophospho-N-acylethanolamine (GP-NAE), which is then converted to anandamide by the phosphodiesterase GDE1 . researchgate.netnih.gov Another possibility is the conversion of lyso-NAPE to anandamide by a specific lysophospholipase D. nih.gov

The existence of these multiple pathways—the NAPE-PLD, PLC/phosphatase, and ABHD4/GDE1 routes—provides a complex and robust system for regulating the biosynthesis of anandamide. nih.gov The dominance of a particular pathway can vary depending on the cell type and the specific stimulus. nih.gov

Phospholipase C (PLC)-mediated Pathways and Phosphatase Action

Enzymatic Degradation and Inactivation of Arachidoyl Ethanolamide

The biological actions of anandamide are terminated through rapid enzymatic degradation, which ensures that its signaling is localized and transient. caymanchem.com This inactivation is a crucial component of its metabolic regulation.

The primary enzyme responsible for anandamide degradation is Fatty Acid Amide Hydrolase (FAAH) . mdpi.comwikipedia.orgfrontiersin.org FAAH is an intracellular, membrane-bound serine hydrolase that breaks down anandamide into its constituent molecules: arachidonic acid and ethanolamine (B43304). wikipedia.orgfrontiersin.orgnih.gov This hydrolytic activity effectively terminates anandamide's signaling. nih.gov FAAH is considered the principal catabolic enzyme for anandamide, and its inhibition leads to significantly elevated anandamide levels. wikipedia.orgnih.gov

While FAAH is the major player, other enzymatic pathways can also metabolize anandamide, particularly when FAAH is inhibited:

Cyclooxygenase-2 (COX-2) : This enzyme can oxidize anandamide to produce prostaglandin-ethanolamides (prostamides). mdpi.comresearchgate.net

Lipoxygenases (LOX) : Various lipoxygenases (e.g., 12-LOX and 15-LOX) can generate hydroxylated derivatives of anandamide, such as 12- or 15-hydroxyeicosatetraenoylethanolamide (12/15-HETE-EA). mdpi.comresearchgate.netnih.gov

Cytochrome P450 (CYP450) monooxygenases : These enzymes are also capable of oxidizing anandamide, contributing to its metabolic profile. mdpi.com

Monoacylglycerol lipase (B570770) (MAGL), the primary enzyme for the degradation of the other major endocannabinoid, 2-arachidonoylglycerol (B1664049) (2-AG), does not play a major role in anandamide hydrolysis. mdpi.comcaymanchem.comnih.govvcu.edu The distinct degradation pathways for anandamide and 2-AG underscore their independent regulation and potentially distinct physiological roles. mdpi.com

Data Tables

Table 1: Key Enzymes in Arachidoyl Ethanolamide (Anandamide) Biosynthesis

| Pathway Stage | Enzyme | Abbreviation | Function |

|---|---|---|---|

| Precursor Synthesis | N-acyltransferase | NAT | Transfers arachidonoyl group to PE to form NAPE. researchgate.netresearchgate.net |

| Direct Synthesis | N-acylphosphatidylethanolamine-hydrolyzing Phospholipase D | NAPE-PLD | Hydrolyzes NAPE to directly form anandamide. mdpi.comresearchgate.net |

| Alternative Synthesis | Phospholipase C | PLC | Cleaves NAPE to form phosphoanandamide (pAEA). nih.govpnas.org |

| Protein Tyrosine Phosphatase Non-receptor Type 22 | PTPN22 | Dephosphorylates pAEA to form anandamide. pnas.orgmdpi.com | |

| α/β-hydrolase 4 | ABHD4 | Forms lyso-NAPE from NAPE and GP-NAE from lyso-NAPE. researchgate.netnih.gov |

Table 2: Key Enzymes in Arachidoyl Ethanolamide (Anandamide) Degradation

| Enzyme | Abbreviation | Products of Degradation | Primary Role |

|---|---|---|---|

| Fatty Acid Amide Hydrolase | FAAH | Arachidonic acid and ethanolamine. wikipedia.orgfrontiersin.org | Primary degradation enzyme. mdpi.comnih.gov |

| Cyclooxygenase-2 | COX-2 | Prostaglandin-ethanolamides (Prostamides). mdpi.comresearchgate.net | Alternative oxidative pathway. mdpi.com |

| Lipoxygenases | LOX | Hydroxyeicosatetraenoylethanolamides (HETE-EAs). mdpi.comresearchgate.net | Alternative oxidative pathway. mdpi.com |

Cyclooxygenase-2 (COX-2) Metabolism and Prostaglandin-Ethanolamide Formation

Beyond hydrolysis by FAAH, arachidoyl ethanolamide can also be metabolized by cyclooxygenase-2 (COX-2). capes.gov.brmdpi.com This metabolic pathway represents a significant intersection between the endocannabinoid and eicosanoid signaling systems. mdpi.com While arachidonic acid is the conventional substrate for both COX-1 and COX-2, AEA is preferentially metabolized by COX-2. capes.gov.brnih.gov

The metabolism of AEA by COX-2 results in the formation of a novel class of compounds known as prostaglandin-ethanolamides (prostamides). capes.gov.brmdpi.comnih.gov This process mirrors the conversion of arachidonic acid into prostaglandins (B1171923), with AEA being oxygenated to produce prostaglandin (B15479496) H2 ethanolamide (PGH2-EA). nih.gov This intermediate is then further metabolized by specific prostaglandin synthases to yield various prostamides, such as prostaglandin E2 ethanolamide (PGE2-EA) and prostaglandin F2α ethanolamide (PGF2α-EA). nih.govcaymanchem.com

Notably, COX-1 is significantly less efficient at metabolizing AEA compared to COX-2. capes.gov.brnih.gov The discovery of this COX-2-mediated pathway has unveiled a new dimension of endocannabinoid signaling, where the biological effects of AEA may be mediated not only by itself but also by its oxygenated metabolites. capes.gov.br For instance, PGF2α-EA has been shown to be a potent dilator of the cat iris sphincter, a model for testing potential intraocular hypotensive agents. caymanchem.com

Lipoxygenase Metabolism

Arachidoyl ethanolamide is also a substrate for lipoxygenase (LOX) enzymes, which introduce oxygen into fatty acids at specific positions. acs.orgmdpi.com This metabolic route further expands the array of biologically active molecules derived from AEA. frontiersin.org Various LOX isoforms, including 5-LOX, 12-LOX, and 15-LOX, can oxygenate AEA. frontiersin.org

The metabolism of AEA by LOX enzymes yields hydroxyeicosatetraenoyl-ethanolamides (HETE-EAs). frontiersin.org For example, 12-LOX converts AEA into 12-HETE-EA. acs.org Research has shown that LOX enzymes exhibit similar regioselectivity and stereospecificity for AEA as they do for arachidonic acid, producing the corresponding ethanolamide products. acs.org For instance, porcine leukocyte 12-LOX and soybean 15-LOX produce 12(S)-HETE-EA and 15(S)-HETE-EA, respectively. acs.org These oxygenated metabolites of AEA, also known as hydroxyanandamides (HAEAs), have been shown to interact with cannabinoid receptors and other cellular targets. mdpi.com

Cytochrome P450 (P450) Monooxygenase Oxidation

The cytochrome P450 (P450) superfamily of enzymes represents another significant pathway for the oxidative metabolism of arachidoyl ethanolamide. researchgate.netnih.govdntb.gov.ua These enzymes are involved in the biotransformation of a wide range of endogenous and exogenous compounds. researchgate.net Several human P450 isoforms, including CYP3A4, CYP4F2, CYP4X1, and the polymorphic CYP2D6, have been shown to oxidize AEA, leading to the formation of numerous structurally diverse lipids. researchgate.net

P450-mediated oxidation of AEA produces both hydroxylated and epoxygenated metabolites. researchgate.net For example, human liver microsomal metabolism of AEA by CYP4F2 leads to the formation of 20-HETE-EA, while CYP3A4 catalyzes its epoxidation to form epoxyeicosatrienoic acid ethanolamides (EET-EAs). nih.gov These P450-derived metabolites are not merely inactive byproducts; some have demonstrated significant biological activity. For instance, an epoxide metabolite of anandamide has been shown to be a potent agonist for the cannabinoid receptor 2. researchgate.net The Km value of CYP4F2 for anandamide (0.7 μM) is lower than that of FAAH (2.4 μM), COX-2 (24 μM), and 12-LOX (6 μM), suggesting that AEA is a high-affinity endogenous substrate for this P450 enzyme. nih.gov

Anandamide Membrane Transporter (AMT) Role in Cellular Uptake

The cellular uptake of the lipophilic arachidoyl ethanolamide is a critical step preceding its intracellular degradation. mdpi.com While AEA can diffuse across the cell membrane, evidence suggests the existence of a facilitated transport mechanism. frontiersin.org A putative anandamide membrane transporter (AMT) has been proposed to mediate the time- and temperature-dependent, saturable uptake of AEA into cells. openaccessjournals.comnih.gov This transport process is thought to be independent of extracellular ion gradients and can be selectively inhibited by certain molecules. openaccessjournals.com

Regulation of Arachidoyl Ethanolamide Homeostasis

The maintenance of stable internal levels, or homeostasis, of arachidoyl ethanolamide is crucial for its role in physiological regulation. This balance is influenced by various internal and external factors, including diet.

Modulation by Dietary Factors

Dietary factors, particularly the intake of polyunsaturated fatty acids (PUFAs), can influence the levels of arachidoyl ethanolamide. nih.gov AEA is derived from the n-6 PUFA, arachidonic acid. nih.gov Therefore, the availability of arachidonic acid in cellular membranes, which is influenced by dietary intake, can directly affect the biosynthesis of AEA. nih.gov

Diets with varying ratios of n-6 to n-3 PUFAs can alter the composition of membrane phospholipids (B1166683), thereby impacting the pool of precursors available for AEA synthesis. nih.gov For example, a diet rich in n-3 PUFAs, such as eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA), can lead to the formation of different N-acylethanolamines, namely N-eicosapentaenoyl ethanolamide (EPEA) and N-docosahexaenoyl ethanolamide (DHEA), respectively. nih.gov These "eCB-like" compounds may have different biological activities compared to AEA. nih.gov Furthermore, food deprivation has been shown to decrease the biosynthesis of another N-acylethanolamine, oleoylethanolamide (OEA), in the intestine, with levels increasing upon refeeding, suggesting that nutrient availability is a key regulator of N-acylethanolamine metabolism. frontiersin.org

Influence of Endocannabinoid Hydrolysis Inhibitors

The metabolic regulation of Arachidoyl Ethanolamide (AEA), also known as anandamide, is tightly controlled by its synthesis and degradation. The primary enzyme responsible for the hydrolytic degradation of AEA is Fatty Acid Amide Hydrolase (FAAH), which converts AEA into arachidonic acid and ethanolamine. wikipedia.orgliberty.eduresearchgate.net Consequently, inhibiting this enzyme is a key strategy for modulating the endogenous levels of AEA.

Inhibitors of FAAH effectively prevent the breakdown of AEA, leading to elevated concentrations of this endocannabinoid in tissues. wikipedia.orgnih.gov This elevation enhances and prolongs the signaling effects of AEA at its corresponding receptors. The development of FAAH inhibitors is driven by the therapeutic potential of augmenting endocannabinoid tone without the direct, and often less selective, activation of cannabinoid receptors. nih.gov

Research using in vivo microdialysis in the nucleus accumbens of the brain has demonstrated the selective effects of various hydrolysis inhibitors. Specific FAAH inhibitors, such as URB597 and PF-3845, were shown to robustly increase AEA levels following neuronal depolarization, without altering the levels of another major endocannabinoid, 2-arachidonoylglycerol (2-AG). acs.org Similarly, dual inhibitors that target both FAAH and monoacylglycerol lipase (MAGL), the primary degrading enzyme for 2-AG, such as JZL195, also result in significantly increased levels of AEA. acs.org

Early investigations into the inhibition of AEA hydrolysis identified several classes of compounds that could effectively block the amidase activity responsible for its degradation. nih.gov These included putative transition-state inhibitors like trifluoromethyl ketones and alpha-keto esters, which demonstrated nearly complete inhibition of AEA hydrolysis in vitro. nih.gov One such compound, arachidonyl trifluoromethyl ketone, was also effective in intact neuroblastoma cells, causing a twelve-fold increase in cellular AEA levels. nih.gov

| Inhibitor Class/Compound | Target Enzyme(s) | Effect on Arachidoyl Ethanolamide (AEA) Levels | Reference |

|---|---|---|---|

| FAAH Inhibitors (General) | Fatty Acid Amide Hydrolase (FAAH) | Lead to elevated anandamide levels. | wikipedia.orgnih.gov |

| URB597 | FAAH | Robustly increases AEA levels during depolarization. | acs.org |

| PF-3845 | FAAH | Robustly increases AEA levels during depolarization. | acs.org |

| JZL195 | FAAH and MAGL (Dual Inhibitor) | Significantly enhances depolarization-induced increases in AEA. | acs.org |

| Trifluoromethyl Ketones (e.g., Arachidonyl trifluoromethyl ketone) | Anandamide Amidase (FAAH) | Showed nearly 100% inhibition of hydrolysis in vitro; caused a 12-fold increase in cellular AEA. | nih.gov |

| Alpha-keto Esters | Anandamide Amidase (FAAH) | Showed nearly 100% inhibition of hydrolysis in vitro. | nih.gov |

Coordinated Regulation with Cannabinoid Receptors

The metabolic regulation of Arachidoyl Ethanolamide (AEA) is intricately linked with the status of its primary targets, the cannabinoid receptors CB1 and CB2. nih.govcaymanchem.com AEA functions as an endogenous ligand for these receptors, and its synthesis, degradation, and receptor availability appear to be part of a coordinated system that maintains cellular and network homeostasis. eneuro.org

Studies on neuronal cultures have revealed a sophisticated homeostatic plasticity mechanism involving both AEA metabolism and CB1 receptor expression. In response to chronic hyperexcitation, a condition that perturbs network stability, neurons initiate a coordinated adaptive response. eneuro.org This response begins with the downregulation of the AEA-degrading enzyme, Fatty Acid Amide Hydrolase (FAAH). eneuro.org The reduction in FAAH activity leads to an accumulation of AEA and related N-acylethanolamides. eneuro.org This is followed by a delayed upregulation of both total and cell-surface CB1 receptors. eneuro.org The combination of increased AEA levels and greater CB1 receptor availability enhances tonic endocannabinoid signaling, which acts to stabilize network activity. eneuro.org

This coordinated regulation suggests that the endocannabinoid system is not static but dynamically adjusts to the functional state of the neuronal network. AEA and its metabolic enzymes are not regulated in isolation but as part of a feedback loop with their receptor targets. The ability of AEA to serve as a retrograde messenger, synthesized "on-demand" from postsynaptic phospholipids to act on presynaptic CB1 receptors, ideally positions it to mediate this type of homeostatic coordination between presynaptic and postsynaptic elements. eneuro.org

Furthermore, the biological effects of AEA are not mediated exclusively through cannabinoid receptors. The metabolites of AEA, produced through enzymatic action by cyclooxygenases or lipoxygenases, can themselves be biologically active. mdpi.commdpi.com For instance, the metabolism of AEA by COX-2 can produce prostaglandin-ethanolamides (prostamides), while its degradation by FAAH releases arachidonic acid, a precursor for prostaglandins like PGE2. mdpi.comaai.org These derivative molecules can act on their own distinct receptors, adding another layer of complexity to the regulatory network. aai.org Therefore, the coordinated regulation of AEA metabolism and cannabinoid receptors is a crucial mechanism for fine-tuning a wide range of physiological processes, from synaptic transmission to inflammation. eneuro.orgaai.org

Molecular Targets and Receptor Interactions of Arachidoyl Ethanolamide

Cannabinoid Receptor 1 (CB1) Interactions

Arachidoyl ethanolamide is generally considered to be devoid of classical cannabinoid activity, demonstrating a notable lack of interaction with the cannabinoid receptor 1 (CB1). caymanchem.com Research indicates that arachidoyl ethanolamide does not bind to the murine CB1 receptor. caymanchem.com This is in contrast to the well-known endocannabinoid anandamide (B1667382) (arachidonoyl ethanolamide), which binds to both CB1 and CB2 receptors. caymanchem.compnas.org The structural differences between the saturated arachidoyl ethanolamide and the unsaturated anandamide likely account for this significant difference in receptor affinity.

Cannabinoid Receptor 2 (CB2) Interactions

Similar to its interaction with CB1 receptors, arachidoyl ethanolamide does not exhibit significant binding to cannabinoid receptor 2 (CB2). caymanchem.com It is classified among the saturated fatty acyl ethanolamides that lack classical CB1/CB2 activity. caymanchem.com The CB2 receptor is primarily expressed in immune cells and plays a role in modulating inflammatory responses. nih.govnih.gov While other endocannabinoids and phytocannabinoids interact with CB2 receptors, arachidoyl ethanolamide's saturated acyl chain appears to preclude effective binding to this receptor. nih.gov

Non-Cannabinoid Receptor Targets

While direct activation of the Transient Receptor Potential Vanilloid Type 1 (TRPV1) channel by arachidoyl ethanolamide is not as potent as the endogenous cannabinoid anandamide, it is involved in the modulation of TRPV1 activity. nih.gov The TRPV1 channel, a non-selective cation channel, is known for its role in pain sensation and inflammation. nih.gov Some N-acyl ethanolamides can potentiate the effects of anandamide at human vanilloid receptors, a phenomenon described as an "entourage" effect. caymanchem.com Anandamide itself is a shared ligand for both CB1 and TRPV1 receptors. frontiersin.org The activation of TRPV1 by certain lipids can lead to changes in the levels of other signaling molecules, including N-acyl ethanolamides. frontiersin.org

Arachidoyl ethanolamide has been identified as a ligand for the orphan G protein-coupled receptor 55 (GPR55). mdpi.comcaymanchem.com In GTPγS binding assays, anandamide (arachidonoyl ethanolamide) demonstrated an EC50 value of 18.4 nM for GPR55. caymanchem.com Although structurally similar, the binding affinities of different acylethanolamides to GPR55 can vary significantly. mdpi.com For instance, in one study, the EC50 values for palmitoylethanolamide (B50096) (PEA), anandamide (AEA), and oleoylethanolamide (OEA) were 4 nM, 18 nM, and 440 nM, respectively, in a GTPγS binding assay. mdpi.com This highlights the distinct pharmacological profile of arachidoyl ethanolamide at this receptor compared to other related lipids. GPR55 has been implicated as a potential cannabinoid receptor, though its signaling pathways differ from the classical CB1 and CB2 receptors. nih.govnih.gov

Table 1: Binding Affinities of Acylethanolamides at GPR55

| Compound | EC50 (GTPγS binding assay) |

|---|---|

| Palmitoylethanolamide (PEA) | 4 nM |

| Anandamide (AEA) | 18 nM mdpi.com |

| Oleoylethanolamide (OEA) | 440 nM |

| 2-Arachidonyl glycerol (B35011) (2-AG) | 3 nM |

Data from Ryberg et al. as cited in mdpi.com

Arachidoyl ethanolamide (anandamide) has been shown to activate both Peroxisome Proliferator-Activated Receptor alpha (PPARα) and Peroxisome Proliferator-Activated Receptor gamma (PPARγ). researchgate.netnih.gov While it displays a modest affinity for PPARα, it is recognized as a ligand for this nuclear receptor. researchgate.netnih.gov The activation of PPARs by cannabinoids and related compounds is an area of growing research, with implications for metabolism, inflammation, and neuroprotection. mdpi.comnih.govresearchgate.net The endocannabinoid-like compounds oleoylethanolamide (OEA) and palmitoylethanolamide (PEA) also activate PPARα, often with higher affinity than anandamide. nih.gov The interaction of arachidoyl ethanolamide with PPARs represents a significant non-cannabinoid receptor-mediated signaling pathway. researchgate.net

Research has explored the interaction of acylethanolamides with other orphan G protein-coupled receptors, including GPR18 and GPR119. N-arachidonoyl glycine (B1666218) (NAGly), a metabolite of anandamide, is a potent agonist at GPR18. nih.govresearchgate.net While arachidoyl ethanolamide itself is not the primary ligand for GPR18, its metabolic relationship to NAGly is significant. nih.gov GPR119 is another orphan GPCR that recognizes certain acylethanolamides, particularly oleoylethanolamide (OEA) and palmitoylethanolamide (PEA). nih.govencyclopedia.pub However, arachidoyl ethanolamide is not considered a primary ligand for GPR119. nih.gov

Cellular and Molecular Signaling Pathways Mediated by Arachidoyl Ethanolamide

G-protein Coupled Receptor Signaling Cascades

Arachidoyl Ethanolamide is a well-characterized agonist for the cannabinoid receptors type 1 (CB1) and type 2 (CB2), both of which are G-protein coupled receptors (GPCRs). capes.gov.brnih.gov The activation of these receptors by AEA initiates a cascade of intracellular events mediated by heterotrimeric G-proteins, primarily of the Gi/o subtype. nih.govnih.gov This interaction leads to the modulation of several key downstream effector systems.

One of the canonical signaling pathways affected by AEA binding to CB1 and CB2 receptors is the modulation of adenylyl cyclase activity. aai.orgresearchgate.net The activation of these Gi/o-coupled receptors typically leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular production of the second messenger cyclic adenosine (B11128) monophosphate (cAMP). aai.orgpnas.org This reduction in cAMP levels subsequently impacts the activity of protein kinase A (PKA), a key enzyme regulated by cAMP, thereby influencing downstream cellular processes. researchgate.netpnas.org However, it is noteworthy that under certain cellular contexts, activation of CB1 receptors has also been observed to stimulate adenylyl cyclase activity and increase cAMP levels. researchgate.net

| Receptor Target | Effector Enzyme | Second Messenger | Downstream Kinase | Primary Effect of AEA |

| CB1/CB2 (Gi/o-coupled) | Adenylyl Cyclase | cAMP | Protein Kinase A (PKA) | Inhibition of cAMP production |

This table summarizes the primary effect of Arachidoyl Ethanolamide on the adenylyl cyclase-cAMP pathway through G-protein coupled receptors.

The activation of cannabinoid receptors by AEA also leads to the modulation of the mitogen-activated protein kinase (MAPK) signaling cascades, which are critical in regulating cell proliferation, differentiation, and apoptosis. capes.gov.brpnas.org The specific MAPK pathways influenced include the extracellular signal-regulated kinases (ERK1/2), p38 MAPK, and c-Jun N-terminal kinases (JNK). researchgate.net For instance, studies have shown that AEA can stimulate the phosphorylation of p44/42 MAPK (ERK1/2). semanticscholar.org The activation of these MAPK pathways can be complex and cell-type specific. In some instances, CB1 receptor-mediated activation of ERK is dependent on the inhibition of PKA, while also requiring basal activity of other kinases like PI3K and Src. researchgate.net Conversely, in other cellular environments, ERK activation via CB1 receptors can be independent of PI3K. researchgate.net Furthermore, AEA has been shown to activate p38 MAPK, a process that can be linked to the downregulation of endothelial nitric oxide synthase (eNOS). researchgate.net In microglia, AEA enhances the production of interleukin-10 by activating both ERK1/2 and JNK MAPKs through CB2 receptors. aai.org

| MAPK Pathway | Upstream Activator (Receptor) | Key Downstream Effects |

| ERK1/2 | CB1/CB2 | Regulation of cell proliferation and survival |

| p38 MAPK | CB1 | Modulation of inflammatory responses |

| JNK | CB2 | Regulation of cytokine production |

This table outlines the key MAPK pathways activated by Arachidoyl Ethanolamide and their general downstream consequences.

Arachidoyl Ethanolamide is also known to modulate the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, a critical cascade for cell survival and proliferation. capes.gov.br Activation of the CB1 receptor can lead to the stimulation of the PI3K/Akt pathway. researchgate.net This pathway has been implicated in the neuroprotective effects of cannabinoids. researchgate.net For example, cannabinoids have been shown to prevent ceramide-induced apoptosis in astrocytes by activating the PI3K/Akt pathway. researchgate.net Furthermore, the regulation of the transcription factor FoxM1 by AEA is mediated through the activation of the PI3K/Akt pathway. researchgate.net In some cancer cells, AEA has been observed to decrease the phosphorylation of Akt, contributing to its anti-proliferative effects. medchemexpress.cn Conversely, some studies indicate that inhibition of the 5-lipoxygenase pathway, which can be involved in AEA degradation, can block the AEA-induced decrease in phosphorylated Akt. researchgate.net

AEA can influence intracellular calcium (Ca2+) levels through multiple mechanisms. The activation of Gi/o-coupled CB1 receptors can lead to the inhibition of voltage-gated calcium channels, thereby reducing Ca2+ influx. nih.gov However, AEA can also induce an increase in intracellular Ca2+ by binding to other receptors, such as the transient receptor potential vanilloid 1 (TRPV1) channel. capes.gov.br This TRPV1-mediated Ca2+ influx can be amplified by endogenously produced AEA following the mobilization of intracellular Ca2+ stores. Studies have shown that AEA can inhibit L-type Ca2+ currents in ventricular myocytes, an effect that appears to be independent of CB1 and CB2 receptor activation. The regulation of Ca2+ flux is a critical aspect of AEA's ability to modulate neurotransmitter release and synaptic plasticity. nih.gov

Akt Pathway Modulation (Protein Kinase B)

Non-G-protein Coupled Receptor Signaling

Beyond the classical cannabinoid receptors, Arachidoyl Ethanolamide interacts with other non-G-protein coupled receptors, expanding its signaling repertoire. A primary example is the transient receptor potential vanilloid 1 (TRPV1) channel, an ion channel that is activated by AEA, leading to an influx of calcium ions. capes.gov.br This interaction is significant as it provides a distinct mechanism for AEA to modulate neuronal activity and pain perception. Furthermore, AEA has been reported to interact with peroxisome proliferator-activated receptors (PPARs), which are nuclear receptors that function as transcription factors to regulate gene expression. The orphan G-protein coupled receptor GPR55 has also been identified as a potential target for AEA.

Regulation of Nuclear Transcription Factors (e.g., NF-κB, FoxM1)

The signaling cascades initiated by Arachidoyl Ethanolamide ultimately converge on the regulation of nuclear transcription factors, which control the expression of genes involved in a wide array of cellular functions.

One of the key transcription factors modulated by AEA is the nuclear factor-kappa B (NF-κB). pnas.org AEA has been shown to inhibit NF-κB activation through both cannabinoid receptor-dependent and -independent pathways. aai.org In a receptor-independent manner, AEA can directly inhibit the IκB kinase (IKK) complex, which is essential for the activation of NF-κB. This inhibition prevents the degradation of the NF-κB inhibitor, IκBα, thereby keeping NF-κB in an inactive state in the cytoplasm. In microglial cells, AEA's inhibition of NF-κB activation via CB2 receptors contributes to its anti-inflammatory effects. aai.org

Another important transcription factor regulated by AEA is the Forkhead box protein M1 (FoxM1). researchgate.net In the context of liver regeneration, AEA, acting through CB1 receptors, induces the expression of FoxM1. researchgate.net This induction is mediated by the activation of the PI3K/Akt signaling pathway. researchgate.net FoxM1 is a crucial regulator of cell cycle progression, and its upregulation by AEA promotes the expression of genes necessary for mitosis. researchgate.net

| Transcription Factor | Modulated by AEA via | Primary Downstream Effect |

| NF-κB | Direct IKK inhibition, CB2 receptor activation | Inhibition of inflammatory gene expression |

| FoxM1 | CB1 receptor activation, PI3K/Akt pathway | Promotion of cell cycle progression |

This table details the regulation of key nuclear transcription factors by Arachidoyl Ethanolamide and the resulting cellular outcomes.

Physiological Roles and Pathophysiological Implications of Arachidoyl Ethanolamide

Neurobiological Functions

Arachidoyl ethanolamide, also known as anandamide (B1667382) (AEA), is an endogenous cannabinoid that plays a crucial role in a wide array of physiological and pathological processes within the central nervous system. nih.gov It is synthesized and released on demand from membrane phospholipids (B1166683) in response to neuronal stimulation. nih.govbiorxiv.org AEA's effects are primarily mediated through its interaction with cannabinoid receptors, particularly the CB1 receptor, which is highly expressed in the brain. nih.govnews-medical.net

Synaptic Transmission and Plasticity

Arachidoyl ethanolamide is a key modulator of synaptic transmission and plasticity, the cellular mechanisms underlying learning and memory. nih.govnih.gov It often acts as a retrograde messenger, being released from the postsynaptic neuron to act on presynaptic CB1 receptors, thereby suppressing the release of neurotransmitters. usdbiology.compnas.org This process, known as depolarization-induced suppression of inhibition (DSI) or excitation (DSE), allows for the fine-tuning of synaptic strength. nih.gov

Research has shown that AEA is involved in long-term depression (LTD), a form of synaptic plasticity that weakens synaptic connections. mdpi.comjneurosci.org For instance, high-frequency stimulation of cortical afferents in the striatum induces LTD in a manner dependent on AEA and CB1 receptor activation. jneurosci.org The synthesis of AEA is triggered by an increase in intracellular calcium and subsequent enzymatic activity. mdpi.com Furthermore, the metabolism of AEA by enzymes like cyclooxygenase-2 (COX-2) can produce metabolites that also influence synaptic plasticity, sometimes with effects opposite to those of AEA itself. nih.gov

Table 1: Role of Arachidoyl Ethanolamide in Synaptic Plasticity

| Process | Effect of Arachidoyl Ethanolamide (AEA) | Key Receptors/Enzymes Involved | Outcome |

|---|---|---|---|

| Retrograde Signaling | Acts as a retrograde messenger. usdbiology.compnas.org | CB1 Receptors | Suppression of neurotransmitter release. usdbiology.com |

| Long-Term Depression (LTD) | Induces LTD at corticostriatal synapses. mdpi.comjneurosci.org | CB1 Receptors | Weakening of synaptic connections. mdpi.com |

| Depolarization-Induced Suppression of Inhibition/Excitation (DSI/DSE) | Mediates DSI and DSE. nih.gov | CB1 Receptors | Fine-tuning of synaptic strength. nih.gov |

| Metabolism by COX-2 | Metabolites can modulate synaptic plasticity. nih.govnih.gov | COX-2 | Can have opposing effects to AEA on synaptic plasticity. nih.gov |

Cognition, Memory, and Learning Modulation

The influence of arachidoyl ethanolamide on synaptic plasticity directly translates to its role in modulating cognition, memory, and learning. nih.govusdbiology.com The high concentration of CB1 receptors in brain regions critical for these functions, such as the hippocampus and cerebral cortex, underscores the importance of AEA in these processes. nih.govnews-medical.net

Studies have demonstrated that AEA is involved in different phases of memory processing. usdbiology.com For example, emotionally arousing experiences can trigger the release of AEA in brain regions like the amygdala, hippocampus, and prefrontal cortex, which in turn modulates the consolidation of these memories. pnas.org Specifically, increased levels of AEA following aversive training have been shown to enhance memory consolidation. pnas.org However, the effects of AEA on memory can be complex, with some studies indicating that cannabinoid receptor activation can impair memory acquisition under certain conditions. usdbiology.com The differing effects may be related to the specific brain region involved and the nature of the memory task. usdbiology.comfrontiersin.org

Regulation of Motor Functions

Arachidoyl ethanolamide also plays a significant role in the regulation of motor functions, primarily through the activation of CB1 receptors located in the basal ganglia and cerebellum, key areas for motor control. nih.govoatext.com The endocannabinoid system, including AEA, is involved in modulating motor activity and movement. oatext.comoup.com

Research in animal models of Huntington's disease, a neurodegenerative disorder characterized by motor dysfunction, has revealed alterations in the endocannabinoid system. jneurosci.org Specifically, there is an impairment in AEA-mediated synaptic plasticity in the striatum of these models, which could contribute to the motor deficits observed in the disease. jneurosci.org This suggests that AEA is crucial for maintaining normal motor control and that its dysregulation can lead to motor impairments.

Pain Perception and Nociception

Arachidoyl ethanolamide is deeply involved in the modulation of pain perception, or nociception. nih.govcambridge.org The endocannabinoid system is present at all levels of the pain pathway, from peripheral nerves to the spinal cord and higher brain centers. cambridge.org AEA exerts its analgesic effects primarily through the activation of CB1 receptors, which are found on nociceptive nerve fibers. nih.gov

Activation of CB1 receptors by AEA can suppress the transmission of pain signals. nih.gov For instance, AEA can reduce the firing rate of afferent nerve fibers in joints affected by osteoarthritis. nih.gov In addition to its action on CB1 receptors, at higher concentrations, AEA can also activate the transient receptor potential vanilloid 1 (TRPV1) channel, which is involved in the sensation of noxious stimuli. nih.govcambridge.org This dual action highlights the complex role of AEA in pain modulation. Furthermore, inhibiting the breakdown of AEA has been shown to produce anti-nociceptive effects in models of acute and inflammatory pain. cambridge.org

Sleep Regulation

The endocannabinoid system, with arachidoyl ethanolamide as a key component, plays a role in the regulation of sleep. plos.orgnih.gov Systemic administration of AEA has been shown to promote sleep, an effect that is mediated by CB1 receptors. nih.gov The levels of AEA in the brain fluctuate with the sleep-wake cycle, suggesting a role in circadian regulation of sleep. plos.org

Research indicates that AEA contributes to sleep stability. biorxiv.orgplos.org Pharmacological enhancement of AEA levels has been found to increase non-rapid eye movement (NREM) sleep. plos.org This effect is thought to be due to the modulation of neuronal activity in brain regions involved in sleep regulation. nih.gov The endocannabinoid system appears to exert a tonic, sleep-promoting influence throughout development and in both sexes. biorxiv.org

Neuroprotection and Neuroinflammation Modulation

Arachidoyl ethanolamide exhibits significant neuroprotective and anti-inflammatory properties. explorationpub.comresearchgate.net It can protect neurons from damage and modulate the inflammatory response in the brain. explorationpub.comnih.gov These effects are mediated through various mechanisms, including the activation of both CB1 and CB2 receptors. explorationpub.com

AEA has been shown to reduce the production of pro-inflammatory molecules and limit the effects of oxidative stress, both of which contribute to neuronal damage in neurodegenerative diseases. explorationpub.comnih.gov In the context of neuroinflammation, AEA can influence the behavior of microglia, the resident immune cells of the brain, shifting them towards a less inflammatory state. frontiersin.org For example, AEA treatment can increase the expression of the anti-inflammatory cytokine IL-10. frontiersin.org Furthermore, AEA has been shown to be neuroprotective in models of stroke by modulating genes involved in apoptosis. nih.gov

Table 2: Neuroprotective and Immunomodulatory Actions of Arachidoyl Ethanolamide

| Condition | Effect of Arachidoyl Ethanolamide (AEA) | Key Mechanisms | Outcome |

|---|---|---|---|

| Neuroinflammation | Reduces production of pro-inflammatory cytokines. explorationpub.comnih.gov | Modulation of microglial phenotype, increased IL-10 expression. frontiersin.org | Attenuation of inflammatory response. frontiersin.org |

| Oxidative Stress | Modulates oxidative stress. explorationpub.com | Not fully elucidated | Reduction of neuronal damage. explorationpub.com |

| Stroke | Provides neuroprotection. nih.gov | Modulation of apoptotic genes (e.g., Bad, Bcl2, Nfkb1). nih.gov | Reduced neuronal death. nih.gov |

| Neurodegenerative Diseases | Limits neuronal damage and cell loss. explorationpub.com | Reduction of neuroinflammation and oxidative stress. explorationpub.com | Potential to slow disease progression. oatext.com |

Role in Neurodegenerative Conditions (e.g., Alzheimer's Disease, Parkinson's Disease)

Arachidoyl ethanolamide (AEA), also known as anandamide, is an endogenous cannabinoid that plays a significant role in the central nervous system. scirp.org Its involvement in neurodegenerative diseases like Alzheimer's and Parkinson's is a subject of ongoing research. The endocannabinoid system (ECS), including AEA, is considered to have neuroprotective properties. scirp.orgnih.gov

Alzheimer's Disease (AD):

AD is characterized by the accumulation of amyloid-beta (Aβ) plaques and neuroinflammation. mdpi.commdpi.com Studies suggest that the endocannabinoid system is altered in AD. nih.gov For instance, components of the ECS, including the hydrolytic enzymes for AEA (FAAH), have been found to be overexpressed in the postmortem brains of AD patients, particularly in areas with Aβ plaques. mdpi.com This increased FAAH activity could lead to lower levels of AEA, potentially contributing to the inflammatory processes seen in AD. mdpi.com

Some research indicates that AEA can inhibit the aggregation of Aβ42, a key component of amyloid plaques, and protect cells from its toxic effects. mdpi.com Furthermore, cannabinoid receptor agonists and endocannabinoids like AEA have been shown to reduce Aβ-induced neurotoxicity by activating CB1 receptors. nih.gov By inhibiting FAAH, and thus increasing AEA levels, it may be possible to reverse cognitive deficits, reduce neuroinflammation, and slow the progression of AD. mdpi.comresearchgate.net

Parkinson's Disease (PD):

PD is primarily characterized by the loss of dopaminergic neurons. nih.gov The endocannabinoid system is known to modulate the basal ganglia, a brain region heavily affected in PD. nih.gov In animal models of PD, elevated levels of AEA have been observed in the striatum. mdpi.com

Increasing AEA levels by inhibiting its degrading enzyme, FAAH, has shown promise in preclinical studies. mdpi.com This approach has been found to protect dopaminergic neurons from neurotoxin-induced death and prevent the development of motor symptoms in animal models of PD. mdpi.com Additionally, elevated AEA levels have been shown to stimulate dopamine (B1211576) synthesis and reduce the severity of dyskinesia through the activation of CB1 receptors in rat models of PD. mdpi.com

| Condition | Key Findings Related to Arachidoyl Ethanolamide (AEA) |

| Alzheimer's Disease | Overexpression of FAAH (AEA-degrading enzyme) in AD brains. mdpi.com AEA may inhibit Aβ42 aggregation and neurotoxicity. mdpi.com FAAH inhibition shows potential to reverse cognitive deficits and neuroinflammation. mdpi.comresearchgate.net |

| Parkinson's Disease | Elevated AEA levels in the striatum of PD models. mdpi.com FAAH inhibition protects dopaminergic neurons and improves motor symptoms in animal models. mdpi.com Increased AEA can stimulate dopamine synthesis and reduce dyskinesia. mdpi.com |

Mood and Emotional Behaviors

Arachidoyl ethanolamide is implicated in the regulation of mood and emotional behaviors. nih.gov It is thought to contribute to "emotional homeostasis" by helping to keep anxiety levels in check under normal conditions. nih.gov A disruption in AEA signaling due to stress may contribute to the development of anxiety. nih.gov

Studies have shown a negative correlation between central AEA levels and anxiety-like behaviors. nih.gov Elevating AEA signaling has been effective in reducing anxiety induced by both acute and chronic stress. nih.gov Research has also found that plasma AEA levels can be influenced by certain activities. For example, one study observed that singing increased plasma levels of AEA and was associated with improved positive mood and emotions. frontiersin.org Furthermore, a negative correlation has been observed between serum AEA levels and anxiety symptoms in individuals with affective disorders. frontiersin.org

Impact on Brain Development

Arachidoyl ethanolamide plays a vital role in the normal development of the nervous system. nih.govoup.com The endocannabinoid system, in general, is crucial for processes such as regulating axonal guidance and synaptogenesis. nih.govoup.com The proper functioning of this system, including the hydrolysis of AEA, is important for normal brain development. oup.com

Inhibition of AEA hydrolysis can lead to an accumulation of endocannabinoids, which could potentially alter normal endocannabinoid signaling during brain maturation. nih.govoup.com The sensitivity of AEA hydrolysis to certain compounds suggests it could be a target that, if disrupted, might affect brain development. nih.govoup.com

Immunomodulatory Effects

Regulation of Inflammatory Responses

Arachidoyl ethanolamide is recognized for its role in modulating inflammatory responses. scdi-montpellier.frnih.govoup.com The immunomodulatory effects of AEA are numerous and are not always mediated by cannabinoid receptors. nih.govoup.com This is partly due to the presence of arachidonic acid in its structure, which is a precursor to many pro- and anti-inflammatory bioactive lipids. nih.govoup.com

AEA can be metabolized by enzymes that also produce eicosanoids, resulting in a variety of lipids that can regulate the functions of inflammatory cells. nih.govoup.com By inhibiting the enzymes that break down AEA, its levels can be enhanced, which in turn can augment the levels of these regulatory lipids. nih.govoup.com AEA has been shown to possess anti-inflammatory properties in various models. nih.gov For instance, it has been demonstrated to downregulate the release of pro-inflammatory cytokines. nih.gov

Effects on Leukocyte and Immune Cell Functions

Arachidoyl ethanolamide has been found to influence the functions of various immune cells. nih.gov In vitro studies have shown that AEA can downregulate leukocyte functions, such as the production of pro-inflammatory cytokines and nitric oxide. nih.gov Some reports also indicate that AEA can increase the production of the anti-inflammatory cytokine IL-10. nih.gov The activation of CB2 receptors, which are primarily expressed on immune cells, is thought to be a key mechanism through which endocannabinoids like AEA exert their immunomodulatory effects. nih.govnih.gov This activation can alter cell migration and lead to immunosuppression. nih.gov

| Immune Cell Function | Effect of Arachidoyl Ethanolamide (AEA) |

| Pro-inflammatory Cytokine Release | Downregulation nih.gov |

| Nitric Oxide Production | Downregulation nih.gov |

| Anti-inflammatory Cytokine (IL-10) Production | Increased production reported nih.gov |

| Cell Migration | Altered upon CB2 receptor activation nih.gov |

Role in Autoimmune Conditions (e.g., Cutaneous Lupus Erythematosus)

The immunomodulatory properties of Arachidoyl ethanolamide suggest its potential role in autoimmune conditions. mdpi.comresearchgate.net In the context of Cutaneous Lupus Erythematosus (CLE), an autoimmune skin disease, topical anandamide has been investigated as a potential therapy. flowermed.com.br In animal models of cutaneous lupus, topical application of anandamide has shown therapeutic potential. flowermed.com.brresearchgate.net One study reported that nanoparticle-encapsulated AEA decreased pro-inflammatory cytokines in stimulated keratinocytes and reduced lesion scores in a lupus murine model. researchgate.net

While research on systemic lupus erythematosus (SLE) has shown elevated plasma levels of another endocannabinoid, 2-arachidonoylglycerol (B1664049) (2-AG), no significant difference was observed in the levels of AEA. researchgate.netnih.gov However, the endocannabinoid system as a whole is considered to be dysregulated in several autoimmune diseases, highlighting the need for further investigation into the specific role of AEA. researchgate.net

Metabolic and Endocrine Regulation

Arachidoyl ethanolamide (AEA), also known as anandamide, plays a significant role in the regulation of appetite and feeding behavior, primarily by activating central cannabinoid receptor 1 (CB1). nih.govoup.commdpi.com The endocannabinoid system (ECS) is a key modulator of energy balance, and AEA is one of its principal signaling molecules. nih.govfoodsciencejournal.com The system influences food intake by enhancing the motivation to seek and consume palatable food and by regulating the levels of orexigenic (appetite-stimulating) and anorectic (appetite-suppressing) mediators. nih.gov

Direct activation of CB1 receptors by AEA has been demonstrated to stimulate food intake. mdpi.com Studies in animal models have shown that AEA administration can induce hyperphagia (excessive eating). nih.govmdpi.com Observational analysis of feeding behavior in rats revealed that AEA selectively stimulates eating, notably by reducing the time it takes to start a meal (latency). nih.gov While both AEA and another endocannabinoid, 2-arachidonoyl glycerol (B35011) (2-AG), decrease the latency to feed, only AEA was found to increase the total amount of food consumed. oup.com This effect is mediated specifically by central CB1 receptors, as the hyperphagic properties of AEA can be blocked by CB1 receptor antagonists. nih.govoup.com The orexigenic effects of AEA are linked to its actions in various brain regions, including the hypothalamus, which is a critical center for energy homeostasis. nih.govmdpi.com For instance, ghrelin, a hunger-stimulating hormone, appears to trigger feeding in part by increasing hypothalamic endocannabinoid levels, which then act on CB1 receptors. oup.com

Table 1: Effects of Arachidoyl Ethanolamide (AEA) on Feeding Behavior in Rats

Summary of research findings on the impact of exogenously administered AEA on various components of feeding behavior in rat models.

| Behavioral Component | Observed Effect of AEA Administration | Mediating Receptor | Source |

|---|---|---|---|

| Feeding Latency | Markedly reduced | CB1 | nih.gov |

| Total Food Intake | Increased | CB1 | oup.com |

| Meal Duration | Increased | CB1 | oup.com |

| Meal Number | Increased | CB1 | oup.com |

Arachidoyl ethanolamide is implicated in the development of obesity through its influence on energy balance and fat metabolism. foodsciencejournal.comwikipedia.org The endocannabinoid system, when overactive, can promote weight gain by stimulating central orexigenic pathways and by acting on peripheral tissues to enhance fat storage. foodsciencejournal.com High-fat diets have been shown to increase the levels of AEA in the liver, which in turn elevates lipogenesis (the metabolic formation of fat). wikipedia.orgjci.org

AEA exerts these effects primarily through the activation of CB1 receptors. jci.orgmdpi.com Studies show that activating CB1 receptors in mice leads to increased hepatic gene expression of key lipogenic factors, such as Sterol Regulatory Element-Binding Protein-1c (SREBP-1c) and its target enzymes, acetyl-CoA carboxylase-1 (ACC1) and fatty acid synthase (FAS). jci.org This indicates that AEA directly stimulates the molecular machinery responsible for creating new fatty acids in the liver. jci.org Consequently, elevated AEA concentrations in tissues like subcutaneous adipose tissue have been associated with increased lipogenesis in the liver, contributing to metabolic disturbances in obesity. foodsciencejournal.com This evidence suggests that AEA acting at hepatic CB1 receptors is a contributing factor to diet-induced obesity. jci.org

Table 2: Role of Arachidoyl Ethanolamide (AEA) in Lipogenesis

Key research findings on the molecular mechanisms through which AEA promotes lipogenesis, contributing to obesity.

| Target Molecule/Process | Effect of AEA/CB1 Activation | Location | Source |

|---|---|---|---|

| SREBP-1c Gene Expression | Increased | Liver, Hypothalamus | jci.org |

| Fatty Acid Synthase (FAS) Gene Expression | Increased | Liver, Hypothalamus | jci.org |

| Acetyl-CoA Carboxylase-1 (ACC1) Gene Expression | Increased | Liver | jci.org |

| De Novo Fatty Acid Synthesis | Increased | Liver | jci.org |

Arachidoyl ethanolamide demonstrates a dual and complex role in liver pathophysiology, contributing to both the development of hepatic steatosis (fatty liver disease) and the process of liver regeneration. mdpi.comiowamedicalmarijuana.org The endocannabinoid system is generally upregulated in liver disease and has been linked to steatosis, fibrosis, and regeneration. iowamedicalmarijuana.orgmdpi.com Elevated levels of AEA are found in individuals with nonalcoholic fatty liver disease (NAFLD). wikipedia.orgmdpi.com

The pro-steatotic effects of AEA are mediated by the activation of hepatic CB1 receptors. jci.orgmdpi.com This activation stimulates de novo lipogenesis, a key process in the accumulation of fat in liver cells, thereby contributing to diet-induced obesity and hepatic steatosis. jci.orgmdpi.com In contrast, AEA also plays a crucial role in the liver's ability to regenerate following injury, such as after a partial hepatectomy (surgical removal of part of the liver). pnas.orgpnas.org In response to this procedure, the liver exhibits a hyperactivation of AEA biosynthesis. pnas.org This newly synthesized AEA, acting through hepatic CB1 receptors, promotes the proliferation of hepatocytes by controlling the expression of cell-cycle regulators that drive progression through the M-phase of cell division. pnas.orgpnas.org This suggests that while chronic CB1 activation by AEA can be detrimental by promoting fat accumulation, acute activation is essential for the regenerative response of the liver. mdpi.compnas.org

Table 3: Dual Roles of Arachidoyl Ethanolamide (AEA) in the Liver

A summary of the contrasting functions of AEA in liver health and disease, highlighting its involvement in both pathological fat accumulation and physiological regeneration.

| Process | Effect of AEA | Mediating Receptor | Key Molecular Pathway | Source |

|---|---|---|---|---|

| Hepatic Steatosis | Promotes fat accumulation | CB1 | Stimulation of SREBP-1c and fatty acid synthase (FAS) | jci.orgmdpi.com |

| Liver Regeneration | Promotes hepatocyte proliferation | CB1 | Induction of cell-cycle proteins (e.g., FoxM1) | iowamedicalmarijuana.orgpnas.org |

Obesity and Lipogenesis

Cardiovascular System Regulation

Arachidoyl ethanolamide exerts complex and sometimes paradoxical effects on the cardiovascular system, particularly concerning vascular tone. physiology.orgacs.org In the systemic circulation, AEA is generally recognized as a vasodilator, causing blood vessels to relax and leading to hypotension. nih.govahajournals.orgmdpi.com This vasodilatory action is often mediated by peripherally located receptors. acs.orgnih.gov

Table 4: Effects of Arachidoyl Ethanolamide (AEA) on Systemic Vascular Tone

Summary of research on AEA's influence on blood vessel dilation and constriction in various experimental models.

| Vascular Bed | Primary Effect of AEA | Key Findings/Mechanisms | Source |

|---|---|---|---|

| Rat Mesenteric Arteries | Vasodilation | Mediated by endothelial anandamide receptors; inhibited by CB1 antagonist SR141716A. | nih.govahajournals.org |

| Rat Mesenteric Arteries | Vasoconstriction (at high concentrations) | Followed by long-lasting vasodilation. | acs.org |

| Rat Coronary Arteries | Vasoconstriction | Mediated via CB1 receptors. | acs.org |

| General Systemic Circulation | Hypotension/Vasodilation | Activation of peripheral CB1-like receptors. | nih.govmdpi.com |

In stark contrast to its vasodilatory effects in the systemic circulation, arachidoyl ethanolamide acts as a vasoconstrictor in the pulmonary circulation, leading to an increase in pulmonary arterial pressure. physiology.orgnih.gov Studies using isolated, perfused rabbit lungs have demonstrated that AEA causes a dose-dependent increase in pulmonary arterial pressure. physiology.orgnih.govphysiology.org For example, a 5 µM concentration of AEA was shown to increase the pressure by approximately 19.9 mmHg. physiology.orgnih.gov

The mechanism behind this pulmonary hypertension is distinct from the receptor-mediated effects seen elsewhere. The pressure increase is not blocked by antagonists for CB1 or vanilloid VR1 receptors. physiology.orgnih.gov Instead, the effect is dependent on the enzymatic degradation of AEA. The enzyme fatty acid amide hydrolase (FAAH), which is present in lung tissue, breaks down AEA into arachidonic acid and ethanolamine (B43304). wikipedia.orgphysiology.org The resulting arachidonic acid is then metabolized by the cyclooxygenase-2 (COX-2) enzyme to produce prostanoids, which are the ultimate mediators of the vasoconstriction. physiology.org This is supported by findings that the pressure increase is completely prevented by both unspecific COX inhibitors like aspirin (B1665792) and specific COX-2 inhibitors. physiology.orgnih.gov

Table 5: Effect of Arachidoyl Ethanolamide (AEA) on Pulmonary Arterial Pressure (PAP)

Summary of findings from an isolated rabbit lung model, detailing the vasoconstrictive effect of AEA in the pulmonary circulation and its underlying mechanism.

| Compound/Inhibitor | Concentration | Effect on PAP | Source |

|---|---|---|---|

| Arachidoyl Ethanolamide (AEA) | 5 µM | Increase of +19.9 ± 3.4 mmHg | physiology.orgnih.gov |

| AM-251 (CB1 Antagonist) | 0.1 and 5 µM | Failed to reduce AEA's effect | physiology.org |

| Aspirin (COX Inhibitor) | 100 µM | Completely prevented AEA-induced hypertension | physiology.org |

| Nimesulide (B1678887) (COX-2 Inhibitor) | 10 µM | Completely prevented AEA-induced hypertension | physiology.org |

| FAAH Inhibitor | 0.1 µM | Blocked pressure effects of AEA | physiology.orgnih.gov |

Vascular Tone and Vasodilation

Reproductive Functions

Specific research detailing the physiological roles of Arachidoyl Ethanolamide in reproductive functions is limited in the current scientific literature. The endocannabinoid system, including well-known N-acylethanolamines like Anandamide (AEA), plays a significant role in nearly every phase of male and female reproduction. researchgate.netnih.govnih.gov This system's components are present in the hypothalamus, pituitary, and gonads, where they regulate hormone secretion, gametogenesis, and fertility. researchgate.netnih.govoup.comnih.gov For instance, AEA has been identified in various human reproductive fluids and is known to influence processes such as sperm function and embryonic development. nih.gov However, direct studies focusing on the distinct role of the saturated compound, Arachidoyl Ethanolamide, within these complex reproductive processes are not prominently available.

Oncological Implications and Tumor Cell Biology (Apoptosis Induction, Proliferation Modulation)

The oncological implications and specific effects of Arachidoyl Ethanolamide on tumor cell biology, such as apoptosis induction and the modulation of cell proliferation, are not well-documented in dedicated studies. A growing body of evidence supports the anti-tumoral effects of the broader class of endocannabinoids and related compounds, which can modulate cancer cell growth, invasion, and death. nih.govportlandpress.com

Research in this area has largely concentrated on Anandamide (AEA) and its derivatives. AEA has been shown to induce apoptosis and inhibit proliferation in a variety of cancer cell lines, including colon, breast, and prostate cancer. nih.govportlandpress.comoup.com These effects can be mediated through both cannabinoid receptor-dependent and independent pathways. nih.govportlandpress.com For example, in some cancer cells, the anti-proliferative effects of AEA are linked to the activation of CB1 receptors, while in others, cell death is induced via mechanisms involving the COX-2 enzyme, independent of CB1 or CB2 receptor activation. nih.govportlandpress.com

While the general class of endocannabinoids is investigated for roles in tumor surveillance, specific data on how Arachidoyl Ethanolamide independently influences apoptosis or cell proliferation in cancer models is scarce. glpbio.com The focus remains on its unsaturated counterparts and other endocannabinoid-like substances. frontiersin.org

Analytical Methodologies for Arachidoyl Ethanolamide Quantification and Characterization

Sample Collection and Pre-analytical Considerations (Stability, Storage, Extraction)

The reliability of AEA quantification is highly dependent on the initial steps of sample handling and preparation. Due to the chemical nature of AEA and the presence of enzymes that can alter its concentration, careful consideration of sample collection, stability, storage, and extraction is paramount.

Stability:

Arachidoyl ethanolamide is susceptible to degradation and artificial formation during sample handling. nih.gov Studies have shown that AEA is unstable in whole blood, with concentrations increasing significantly over a few hours, even when kept on ice. nih.govkarger.com This is in contrast to its relative stability in plasma when stored on ice for up to four hours. nih.gov Long-term storage at -80°C is generally recommended to maintain the integrity of AEA in plasma samples, although some studies have noted a slight increase in spiked AEA concentrations over several weeks at this temperature. nih.govnih.gov Freeze-thaw cycles can also impact AEA concentrations, with endogenous levels showing stability while spiked samples may exhibit a slight increase. nih.govnih.gov For cerebrospinal fluid (CSF) samples, immediate processing and storage at -80°C, often with the addition of an enzyme inhibitor like ethanol (B145695), is crucial to ensure stability and accurate measurements. universiteitleiden.nl

Storage:

For long-term stability, biological samples intended for AEA analysis should be stored at -80°C. nih.govnih.gov Stock solutions of AEA are typically prepared in organic solvents like ethanol and are also stored at low temperatures, such as -20°C or -80°C, to prevent degradation. pnas.orgscielo.br Commercially available AEA standards are guaranteed for stability for several years when stored under recommended conditions. caymanchem.com

Extraction:

The extraction of AEA from complex biological matrices is a critical step to remove interfering substances and concentrate the analyte. Several methods have been developed, with liquid-liquid extraction (LLE) and solid-phase extraction (SPE) being the most common.

Liquid-Liquid Extraction (LLE): This technique involves the partitioning of AEA from the aqueous biological sample into an immiscible organic solvent. Toluene (B28343) has been identified as a particularly effective solvent for extracting AEA due to its ability to minimize matrix effects and isomerization. nih.govnih.gov A simple LLE with toluene has been shown to achieve high recovery rates of over 85% for AEA from aortic tissue homogenate. nih.gov Other solvents and solvent systems, such as chloroform/methanol (B129727)/water and acetonitrile (B52724)/acetone, have also been utilized. biorxiv.org

Solid-Phase Extraction (SPE): SPE utilizes a solid sorbent material to selectively retain AEA from the sample matrix, after which it is eluted with a suitable solvent. This method can offer cleaner extracts compared to LLE. researchgate.net

The choice of extraction method can significantly impact the recovery of AEA and the cleanliness of the final extract, which in turn affects the sensitivity and reliability of the subsequent analytical measurement. nih.gov

Interactive Data Table: Stability of Arachidoyl Ethanolamide under Different Conditions

| Condition | Matrix | Duration | Finding | Reference |

|---|---|---|---|---|

| On Ice | Whole Blood | 3 hours | Concentration increased by a factor of 2.3 | nih.govkarger.com |

| On Ice | Plasma | 4 hours | Stable | nih.gov |

| Room Temperature | Derivatized Extract | 45 hours | Stable | nih.govnih.gov |

| 3 Freeze-Thaw Cycles | Plasma (endogenous) | - | Stable | nih.govnih.gov |

| 3 Freeze-Thaw Cycles | Plasma (spiked) | - | Slight increase (+12.8%) | nih.govnih.gov |

| -80°C | Plasma (endogenous) | 4 weeks | Stable | nih.govnih.gov |

| -80°C | Plasma (spiked) | 2 weeks | Tended to increase (+19%) | nih.govnih.gov |

Chromatographic Techniques for Separation

Chromatographic separation is essential for isolating AEA from other lipids and potential interfering compounds in the sample extract prior to detection. The choice of chromatographic technique depends on the specific requirements of the analysis, such as required resolution, speed, and compatibility with the detection method.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation of AEA. pnas.orgpnas.org It typically employs a reversed-phase column, such as a C18 or a cyanopropyl (CN) column, where AEA is separated based on its hydrophobicity. pnas.orgnih.gov